1-Ethyl-1H-1,3-benzodiazol-6-amine is a chemical compound characterized by its unique structure, which includes a benzodiazole ring connected to an ethyl group and an amine moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under specific conditions. Its chemical identity is supported by databases such as PubChem, where it is cataloged with detailed structural and property information.
1-Ethyl-1H-1,3-benzodiazol-6-amine belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds that are widely studied for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 1-ethyl-1H-1,3-benzodiazol-6-amine typically involves several steps:
One common synthetic route involves the cyclization of the precursor with a suitable aldehyde under acidic or basic conditions. The reaction may be optimized through the use of microwave irradiation or other modern techniques to enhance yield and purity .
The molecular formula of 1-ethyl-1H-1,3-benzodiazol-6-amine is . Its structure features:
1-Ethyl-1H-1,3-benzodiazol-6-amine can undergo several types of chemical reactions:
Oxidation: This may involve oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can facilitate the reduction of functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases like sodium hydroxide or potassium carbonate .
The specific products formed from these reactions depend on the conditions used. For instance, oxidation might yield N-benzyl derivatives while reduction could lead to amine derivatives with altered functional groups.
The mechanism of action for 1-ethyl-1H-1,3-benzodiazol-6-amine involves its interaction with biological targets at the molecular level. Research indicates that compounds in this class may exert their effects through:
Studies have shown that this compound exhibits notable antimicrobial properties comparable to established standards like chloramphenicol and cefoperazone.
Key physical properties include:
Chemical properties include:
1-Ethyl-1H-1,3-benzodiazol-6-amine has diverse applications across various fields:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Explored for its luminescent properties and potential use in optoelectronic devices.
Organic Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry research .
1-Ethyl-1H-1,3-benzodiazol-6-amine belongs to the benzodiazole (benzimidazole) class of nitrogenous heterocycles, characterized by a fused benzene and imidazole ring system. Its molecular formula is C₉H₁₀FN₃, with a molecular weight of 179.19 g/mol, as confirmed by multiple analytical sources [8]. The core structural modifications include:
The synthesis typically involves:
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₀FN₃ | Elemental Analysis |
Molecular Weight | 179.19 g/mol | Mass Spectrometry [8] |
SMILES String | NC1=NC2=CC=C(F)C=C2N1CC | Canonical Representation |
Hydrogen Bond Donors | 1 (NH₂) | Computational Prediction [8] |
Hydrogen Bond Acceptors | 3 (Ring N, NH₂) | Computational Prediction [8] |
1-Ethyl-1H-1,3-benzodiazol-6-amine exhibits distinct structural and functional differences compared to related heterocycles:
Versus 1H-1,3-benzodiazol-6-amine (6-Aminobenzimidazole):The unsubstituted 6-aminobenzimidazole (CAS: 934-22-5) lacks the N1-ethyl group, resulting in higher polarity (lower logP) and stronger intermolecular hydrogen bonding via the imidazole NH. This decreases membrane permeability compared to the N-ethylated derivative . Bioactivity profiles diverge significantly; unsubstituted variants often show weaker antimicrobial activity due to reduced cellular uptake [7].
Versus Indazole Derivatives:Indazoles feature a pyrazole ring fused to benzene (different N-atom positioning). Unlike benzimidazoles, indazoles lack the imidazole-like protonation sites, altering their acid-base behavior (pKa differences >2 units). This reduces affinity for certain enzymatic targets like kinase inhibitors where benzimidazoles excel [6] [7].
Versus Therapeutic Benzimidazoles:Compared to clinical agents like Omeprazole (antiulcer) or Albendazole (anthelmintic), 1-ethyl-1H-1,3-benzodiazol-6-amine lacks the sulfoxide or carbamate moieties critical for their mechanisms. Its simpler structure makes it a versatile intermediate for anticancer or antimicrobial derivatization [7].
Table 2: Heterocyclic Core Comparison
Heterocycle | Key Structural Feature | logP (Predicted) | Biological Role |
---|---|---|---|
1-Ethyl-1H-1,3-benzodiazol-6-amine | N1-Ethyl, C6-NH₂, C5-F | ~2.1 [8] | Antimicrobial scaffold |
1H-1,3-benzodiazol-6-amine | C6-NH₂ (unsubstituted) | ~0.9 | Nucleic acid synthesis inhibitor |
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine | C2-Pyridyl, C6-NH₂ | ~2.1 [4] | Kinase inhibition candidate |
Indazole | Benzene-fused pyrazole | ~1.8 [7] | Anti-inflammatory applications |
The bioactivity of benzimidazole derivatives is exquisitely sensitive to substituent positioning and electronic properties:
Positional Isomerism:Relocating the amine from C6 to C5 (e.g., 1-ethyl-1H-1,3-benzodiazol-5-amine) disrupts hydrogen-bonding networks critical for target binding. In molecular docking studies, C6 isomers exhibit superior affinity for mycobacterial KasA protein (binding energy: −7.36 kcal/mol) compared to C5/C7 isomers due to optimal spatial alignment with catalytic residues [2] [9]. The fluorine atom’s position (C5 vs. C6) also modulates electron withdrawal, affecting the amine’s nucleophilicity and π-system polarization .
Electron-Donating vs. Electron-Withdrawing Groups:
Electron-withdrawing substituents (e.g., -F at C5) decrease electron density at adjacent carbons, facilitating electrophilic attack and covalent adduct formation. This is evidenced by the enhanced anti-tubercular activity of 5-fluoro derivatives (MIC = 0.8 µg/mL) compared to non-halogenated analogs (MIC >5 µg/mL) [2].
Steric and Electronic Parameters:N1-Alkylation (ethyl vs. methyl/propyl) balances lipophilicity and steric tolerance. Ethyl substitution optimizes cellular penetration without impeding target engagement, as confirmed by molecular dynamics simulations showing stable hydrophobic contacts [8] [9]. Heterocyclic extensions at C2 (e.g., pyrimidine in 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine) introduce additional hydrogen-bonding motifs, significantly altering target specificity toward DNA gyrase inhibition [3].
Table 3: Substituent Effects on Anti-Tubercular Activity
Substituent Pattern | MIC vs. M. tuberculosis (µg/mL) | Binding Energy (kcal/mol) | Target Protein |
---|---|---|---|
1-Ethyl-6-amino-5-fluoro [2] | 0.8 | −7.36 | KasA (6P9K) |
1-Methyl-6-amino | 3.2 | −5.89 | KasA (6P9K) |
1H-6-amino (unsubstituted) | >10 | −4.21 | KasA (6P9K) |
2-(Pyrimidinyl)-6-amino [3] | 1.5 | −6.97 | DNA Gyrase |
These structure-activity relationships underscore the precision required in benzimidazole design: Minor positional changes or substituent alterations can amplify or nullify bioactivity by orders of magnitude, guided by electronic complementarity and three-dimensional fitting within biological targets [2] [7] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9